molecular formula C16H11ClO3 B2497455 3-(4-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one CAS No. 720674-96-4

3-(4-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

Cat. No. B2497455
CAS RN: 720674-96-4
M. Wt: 286.71
InChI Key: VQSVJGFIHBAURU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one and related compounds involves complex organic reactions. One approach involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, leading to novel chromen-2-one derivatives with detailed molecular geometry and reactivity analysis through density functional theory (DFT) methods (Fatma et al., 2017). Other synthetic approaches focus on creating metal complexes of related compounds, showcasing their potential in applications such as CDK8 kinase inhibition, which is important for anti-tumor activities (Aboelmagd et al., 2021).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by X-ray crystallography, revealing monoclinic crystal systems and complex intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions contribute to the stability and properties of the compounds (Manolov et al., 2012). The analysis provides insights into the conformational preferences and electronic distribution within these molecules.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including reactions with various reagents to form complex structures with unique properties. The reactivity is influenced by the molecular structure, with certain sites on the molecule being more reactive due to electronic and steric effects. This reactivity is essential for further modifications and applications of these compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of these compounds are closely related to their molecular structures. The detailed analysis of these properties is crucial for understanding the behavior of these compounds under different conditions, which is important for their application in various fields.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are determined by the functional groups present in the compound. Studies using spectroscopic methods and theoretical calculations provide insights into the electronic properties and chemical reactivity of these molecules, offering a basis for predicting reactions and designing new compounds with desired properties.

For further information and detailed studies on the synthesis, structure, and properties of this compound and related compounds, the following references are essential:

Scientific Research Applications

Antioxidant Properties and Biological Activities

Chromones and their derivatives, including compounds like 3-(4-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one, have been extensively studied for their radical scavenging and antioxidant properties. These compounds are present in significant amounts in the human diet and are associated with various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant capabilities of chromones are attributed to their ability to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting cell damage that leads to various diseases. The structural features crucial for radical scavenging activity include the double bond, the carbonyl group of the chromone, and specific hydroxyl groups on the chromone nucleus. Modifying these hydroxyl groups has been shown to affect their radical scavenging potential significantly (Yadav, Parshad, Manchanda, & Sharma, 2014).

Degradation and Environmental Impact

The degradation of chlorophenols, which include compounds structurally related to this compound, by zero-valent iron and bimetallic systems of iron has been reviewed to highlight efficient removal methods for these toxic environmental pollutants. Chlorophenols are known for their toxicity to both humans and the environment, and iron-based systems have shown potential in efficiently dechlorinating these compounds. The removal process involves dechlorination, sorption, and co-precipitation, with bimetallic systems displaying superior performance over unmodified zero-valent iron. The efficiency and rate of chlorophenol hydrodechlorination by bimetals depend on the type of metal combinations used and the properties of the metals as well as the characteristics of the target chlorophenol (Gunawardana, Singhal, & Swedlund, 2011).

Mechanism of Action

properties

IUPAC Name

3-(4-chlorophenyl)-6-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVJGFIHBAURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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